
2,2-Difluoro-3-(2-methylazepan-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-(2-methylazepan-1-yl)propan-1-amine is a fluorinated compound with a molecular weight of 206.28 g/mol. It is known for its high purity, typically exceeding 95% . This compound is utilized in various advanced research and development projects due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that the production involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-3-(2-methylazepan-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-(2-methylazepan-1-yl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-3-(2-methylazepan-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Difluoro-3-(2-methylpiperidin-1-yl)propan-1-amine
- 2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propan-1-amine
- 2,2-Difluoro-3-(2-methylmorpholin-1-yl)propan-1-amine
Uniqueness
2,2-Difluoro-3-(2-methylazepan-1-yl)propan-1-amine is unique due to its specific azepane ring structure, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and development applications .
Eigenschaften
Molekularformel |
C10H20F2N2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2,2-difluoro-3-(2-methylazepan-1-yl)propan-1-amine |
InChI |
InChI=1S/C10H20F2N2/c1-9-5-3-2-4-6-14(9)8-10(11,12)7-13/h9H,2-8,13H2,1H3 |
InChI-Schlüssel |
UYGMTSMRJQOPSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCCN1CC(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



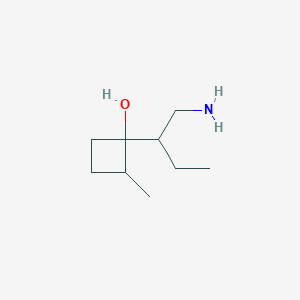



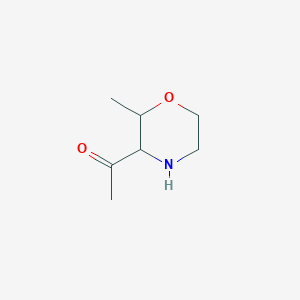
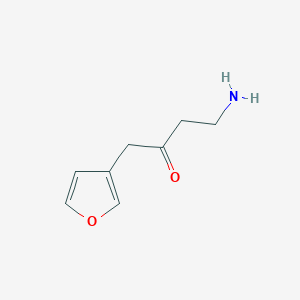
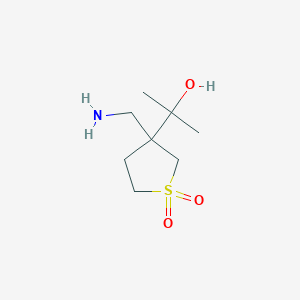

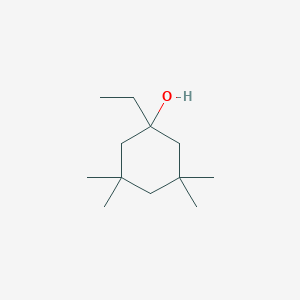

![1-[3-(Methylsulfanyl)propyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13172457.png)
![5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13172459.png)

